In Vitro ACAT Potency vs. Avasimibe
SM-32504 demonstrates significantly higher potency against ACAT in vitro compared to the widely used inhibitor Avasimibe. In rat macrophage assays, SM-32504 exhibits an IC50 of 11 nM [1]. In contrast, Avasimibe's reported IC50 against ACAT is 3.3 μM, with additional data showing IC50 values of 24 μM and 9.2 μM for human ACAT1 and ACAT2, respectively . This represents an approximate 300-fold difference in potency in favor of SM-32504.
| Evidence Dimension | ACAT Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Avasimibe: 3.3 μM (general ACAT); 24 μM (ACAT1), 9.2 μM (ACAT2) |
| Quantified Difference | ~300-fold more potent (11 nM vs. 3.3 μM) |
| Conditions | In vitro enzyme assay; SM-32504 in rat macrophages, Avasimibe in human enzymes/cell lines. |
Why This Matters
For researchers requiring potent ACAT inhibition at low concentrations, SM-32504 offers a substantial potency advantage over Avasimibe, which may be critical for assays with limited target availability or when minimizing compound carryover effects.
- [1] BindingDB. BDBM50175772: SM-32504 Affinity Data. Accessed 2026-04-18. View Source
